N-Acetyl 1,1-Diethylester 5-Aminopentaol
Description
N-Acetyl 1,1-Diethylester 5-Aminopentaol is a synthetic organic compound characterized by a pentaol (five hydroxyl groups) backbone substituted with an amino group, an N-acetyl moiety, and two ethyl ester groups at the 1,1-positions. Key functional groups include:
- 1,1-Diethyl ester: Likely influences solubility and hydrolytic stability.
- 5-Aminopentaol: A polyol-amine hybrid that may confer chelating or hydrogen-bonding properties.
Properties
Molecular Formula |
C₁₃H₂₃NO₆ |
|---|---|
Molecular Weight |
289.32 |
Synonyms |
Diethyl 2-Acetamido-2-(4-hydroxybutyl)malonate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl 1,1-Cyclopentanedicarboxylate ()
This compound shares the 1,1-diethyl ester motif but replaces the 5-aminopentaol backbone with a cyclopentane ring bearing two carboxylate groups. Key differences:
- Backbone rigidity : The cyclopentane ring in Diethyl 1,1-cyclopentanedicarboxylate restricts conformational flexibility compared to the linear pentaol chain in the target compound.
- Applications: Cyclic diesters like this are often used as intermediates in organic synthesis, whereas the target compound’s amino-polyol structure may suit pharmaceutical applications .
Diethyl Ethanolamine Derivatives ()
Compounds like N,N-Diethylmonoethanolamine share the diethyl-amino motif but lack the acetyl and polyol groups. Key contrasts:
- Hydrophilicity: The ethanolamine group increases water solubility, whereas the target compound’s esters may reduce it.
- Reactivity: Ethanolamine derivatives are prone to nucleophilic reactions at the hydroxyl group, whereas the target compound’s esters may undergo hydrolysis under acidic or basic conditions .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Ester Stability : The 1,1-diethyl ester group in the target compound may exhibit hydrolytic stability comparable to Diethyl 1,1-cyclopentanedicarboxylate, which is stable under neutral conditions but cleaved by strong acids/bases .
- Acyl Group Effects : The inferior inhibitory activity of N-acetyl fosmidomycin analogues compared to N-formyl derivatives () implies that the target compound’s bioactivity could be modulated by varying the acyl group .
- Biological Interactions : N-Acetyl groups in sugars () mitigate enzymatic degradation, suggesting that the target compound’s acetylated amine might enhance metabolic stability in biological systems .
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